molecular formula C18H12N4OS B2786555 6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 844650-29-9

6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2786555
CAS No.: 844650-29-9
M. Wt: 332.38
InChI Key: VXLSYPVPTOYMJS-UHFFFAOYSA-N
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Description

6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound that features a benzimidazole moiety linked to a benzofuro[3,2-d]pyrimidine core via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps. One common approach starts with the synthesis of the benzimidazole moiety, which can be achieved by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The benzimidazole intermediate is then reacted with a suitable benzofuro[3,2-d]pyrimidine derivative under nucleophilic substitution conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the benzofuro[3,2-d]pyrimidine core can interact with various cellular pathways . These interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its combination of the benzimidazole and benzofuro[3,2-d]pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c1-4-8-14-11(5-1)16-17(23-14)18(20-10-19-16)24-9-15-21-12-6-2-3-7-13(12)22-15/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLSYPVPTOYMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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